Amino-PEG4-bis-PEG3-methyltetrazine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C58H90N14O17 |

|---|---|

Peso molecular |

1255.4 g/mol |

Nombre IUPAC |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |

InChI |

InChI=1S/C58H90N14O17/c1-45-65-69-57(70-66-45)49-7-3-47(4-8-49)41-55(76)62-17-25-82-31-37-86-35-29-80-23-15-60-52(73)11-20-88-43-51(64-54(75)13-19-78-27-33-84-39-40-85-34-28-79-22-14-59)44-89-21-12-53(74)61-16-24-81-30-36-87-38-32-83-26-18-63-56(77)42-48-5-9-50(10-6-48)58-71-67-46(2)68-72-58/h3-10,51H,11-44,59H2,1-2H3,(H,60,73)(H,61,74)(H,62,76)(H,63,77)(H,64,75) |

Clave InChI |

HYIIXWYUCXWURT-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCN |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Amino-PEG4-bis-PEG3-methyltetrazine: A Heterotrifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG4-bis-PEG3-methyltetrazine is a sophisticated, heterotrifunctional linker molecule designed for advanced bioconjugation applications, particularly in the development of complex antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application. Its unique structure, featuring a primary amine and two methyltetrazine moieties connected by a hydrophilic polyethylene (B3416737) glycol (PEG) chain, enables the precise attachment of multiple molecular entities to a single biological scaffold. This facilitates the creation of novel therapeutic and diagnostic agents with enhanced functionality and specificity.

Introduction

The field of bioconjugation is continually evolving, demanding more precise and versatile tools to construct complex biomolecular architectures. This compound has emerged as a key enabling technology in this domain. It is a cleavable 7-unit PEG ADC linker that leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] This reaction, occurring between the methyltetrazine groups of the linker and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast kinetics and high specificity in aqueous environments, making it ideal for biological applications.[][4][5]

The heterotrifunctional nature of this linker—possessing one primary amine and two methyltetrazine groups—allows for a modular and sequential conjugation strategy.[][4] The amine can be readily coupled to a biomolecule, such as an antibody, through standard amine-reactive chemistries. Subsequently, the two methyltetrazine groups are available to react with two separate TCO-modified molecules, which could be cytotoxic drugs, imaging agents, or other functional moieties.[6] This capability is particularly advantageous for constructing dual-drug ADCs or multi-functional diagnostic probes.[6]

Chemical Properties and Structure

This compound is characterized by its well-defined chemical structure, which imparts its unique functionality.

Structure:

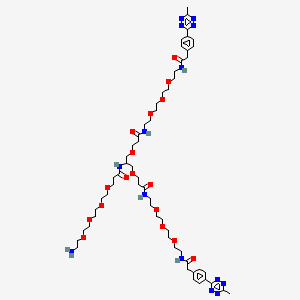

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₅₈H₉₀N₁₄O₁₇ | [4][7] |

| Molecular Weight | 1255.42 g/mol | [4] |

| Appearance | Red oil | [4] |

| Purity | >90% | [4] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [4] |

| Storage | -20°C | [4] |

The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugates in aqueous buffers, which is crucial for biological applications.[][4]

Mechanism of Action: The iEDDA Reaction

The core functionality of this compound lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction between its methyltetrazine moieties and a strained alkene, most commonly trans-cyclooctene (TCO).[8]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Amino-PEG4-bis-PEG3-methyltetrazine: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterotrifunctional linker, Amino-PEG4-bis-PEG3-methyltetrazine. It details its chemical structure, physicochemical properties, and its primary application in the construction of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.

Core Structure and Properties

This compound is a sophisticated linker molecule designed for advanced bioconjugation strategies.[1] Its structure features a terminal primary amine and two methyltetrazine groups, all connected through a flexible polyethylene (B3416737) glycol (PEG) chain.[1][2] This unique architecture allows for a modular and efficient approach to linking different molecular entities. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[3]

The key functional components of this linker are:

-

Primary Amine (-NH2): This group provides a reactive handle for conjugation to biomolecules containing accessible carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters), such as those found on antibodies and other proteins.[4]

-

Two Methyltetrazine Moieties: These groups are the key to highly efficient and specific "click chemistry" reactions. They readily participate in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[5][6][7] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[6][7]

-

PEGylated Spacer (PEG4 and bis-PEG3): The polyethylene glycol chain imparts several advantageous properties to the linker and the resulting bioconjugate. It enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic profile of the final conjugate.[8][]

A visual representation of the this compound chemical structure is available from various chemical suppliers.[10]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C58H90N14O17 | [7][11] |

| Molecular Weight | 1255.42 g/mol | [7] |

| Appearance | Red oil | [7] |

| Purity | >90% (typically analyzed by HPLC) | [7] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [7] |

| Storage Conditions | -20°C, protected from light | [7] |

Applications in Bioconjugation and Drug Delivery

The primary and most powerful application of this compound is in the synthesis of antibody-drug conjugates (ADCs).[5][11] ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.[8]

The heterotrifunctional nature of this linker allows for a two-step conjugation strategy, providing greater control over the final ADC structure. The workflow typically involves:

-

Antibody Modification: The primary amine of the linker is conjugated to the antibody, often through the formation of a stable amide bond with lysine (B10760008) residues or carboxyl groups on the antibody surface.[4][12]

-

Payload Attachment: The two methyltetrazine groups are then available to react with a TCO-modified cytotoxic drug via the iEDDA click reaction.[13] This allows for the attachment of two drug molecules per linker, potentially increasing the drug-to-antibody ratio (DAR).

This targeted delivery approach aims to increase the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing exposure to healthy tissues.[8][]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in the synthesis of an antibody-drug conjugate. These protocols should be optimized for the specific antibody, payload, and desired final product characteristics.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the attachment of the linker to an antibody via its primary amine, targeting lysine residues through an NHS ester intermediate.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or a pre-activated NHS ester of the linker

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in the reaction buffer.

-

Linker Activation (if not using a pre-activated ester):

-

Dissolve this compound, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMSO or DMF.

-

Stir the reaction at room temperature for 4-6 hours. The resulting solution contains the NHS-activated linker.

-

-

Conjugation to Antibody:

-

Add a 10- to 20-fold molar excess of the NHS-activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

-

Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.

-

Purification: Remove excess linker and quenching reagent by size-exclusion chromatography using a column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the concentration of the antibody-linker conjugate using a spectrophotometer at 280 nm. The degree of labeling can be assessed by mass spectrometry.

Protocol 2: iEDDA "Click" Reaction for Payload Conjugation

This protocol describes the attachment of a TCO-modified payload to the methyltetrazine-functionalized antibody.

Materials:

-

Antibody-linker conjugate from Protocol 1

-

TCO-modified cytotoxic payload

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Payload Preparation: Dissolve the TCO-modified payload in a minimal amount of a water-miscible organic solvent like DMSO to create a stock solution (e.g., 10 mM).

-

Reaction Setup:

-

In a microcentrifuge tube, add the antibody-linker conjugate to the reaction buffer.

-

Add the TCO-modified payload to the desired molar excess (e.g., 5-10 fold excess per methyltetrazine group).

-

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction is typically very fast.

-

Purification: Purify the final ADC using size-exclusion chromatography or other appropriate methods to remove the unreacted payload and other small molecules.

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as mass spectrometry, HPLC (e.g., hydrophobic interaction chromatography), and size-exclusion chromatography.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates the general workflow for synthesizing an antibody-drug conjugate using this compound.

Caption: General workflow for ADC synthesis using this compound.

Signaling Pathway of ADC Action

This diagram illustrates the general mechanism of action for an ADC once it reaches its target cancer cell.

Caption: General signaling pathway of an Antibody-Drug Conjugate (ADC) mechanism of action.

Conclusion

This compound is a versatile and powerful heterotrifunctional linker that enables the construction of complex bioconjugates with a high degree of control and efficiency. Its primary application in the development of antibody-drug conjugates highlights its potential in advancing targeted therapies. The combination of a reactive amine, two stable and highly reactive methyltetrazine groups, and a hydrophilic PEG spacer makes it an invaluable tool for researchers and drug development professionals. This guide provides a foundational understanding of its properties and a practical framework for its application in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 10. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 11. This compound - Immunomart [immunomart.com]

- 12. benchchem.com [benchchem.com]

- 13. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Heterotrifunctional Linkers for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biotherapeutics, precision and versatility in molecular engineering are paramount. Heterotrifunctional linkers have emerged as powerful tools, enabling the site-specific conjugation of three distinct molecular entities. This capability is particularly crucial in the development of next-generation antibody-drug conjugates (ADCs), targeted imaging agents, and multifunctional biomaterials. Unlike their bifunctional counterparts, heterotrifunctional linkers provide a platform for creating more complex and tailored bioconjugates, opening new avenues for therapeutic and diagnostic innovation. This guide provides a comprehensive technical overview of heterotrifunctional linkers, covering their core concepts, diverse chemical architectures, and practical applications, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts of Heterotrifunctional Linkers

Heterotrifunctional linkers are chemical entities possessing three distinct reactive moieties, each capable of forming a covalent bond with a specific functional group on a biomolecule or a small molecule. The key principle behind their utility is orthogonality , where each reactive group exhibits high selectivity for its target functional group under specific reaction conditions, without cross-reactivity with the other functional groups on the linker or the biomolecules.

This orthogonal reactivity allows for a sequential and controlled conjugation strategy. Typically, one functional group on the linker is designed to react with a specific site on a primary biomolecule, such as an antibody. The other two functional groups can then be used to attach two different payloads, such as two distinct cytotoxic drugs, a targeting ligand and an imaging agent, or a combination of a therapeutic and a stabilizing moiety.

The core components of a heterotrifunctional linker include:

-

Three orthogonal reactive groups: These are the "business ends" of the linker, responsible for conjugation. Common reactive groups and their targets are detailed in the table below.

-

A spacer arm: This component connects the reactive groups and influences the physicochemical properties of the final conjugate, such as its solubility, stability, and steric hindrance between the conjugated molecules. Polyethylene glycol (PEG) is a common component of spacer arms due to its hydrophilicity and biocompatibility.

Data Presentation: Physicochemical and Reactive Properties of Common Linker Moieties

The selection of a heterotrifunctional linker is dictated by the specific application and the functional groups available on the molecules to be conjugated. The following tables summarize the key properties of commonly used reactive groups and spacer arms.

Table 1: Common Orthogonal Reactive Groups in Heterotrifunctional Linkers

| Reactive Group | Target Functional Group | Resulting Bond | Key Reaction Conditions |

| Maleimide | Thiol (-SH) | Thioether | pH 6.5-7.5 |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH2) | Amide | pH 7.2-8.5 |

| Alkyne (terminal) | Azide (B81097) (-N3) | Triazole (via CuAAC) | Copper(I) catalyst |

| Strained Alkyne (e.g., DBCO, BCN) | Azide (-N3) | Triazole (via SPAAC) | No catalyst required |

| Tetrazine | Strained Alkene/Alkyne (e.g., TCO) | Dihydropyridazine | No catalyst required |

| Aminooxy/Hydrazine | Aldehyde/Ketone | Oxime/Hydrazone | pH 4.5-6.0 |

Table 2: Comparative Properties of Common Spacer Arms

| Spacer Type | Key Properties | Common Applications |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, biocompatible, reduces aggregation | Improving solubility and pharmacokinetics of ADCs |

| Alkyl Chains | Hydrophobic, rigid or flexible depending on saturation | Fine-tuning spatial separation of conjugated molecules |

| Peptides (e.g., Val-Cit) | Can be designed for enzymatic cleavage | Cleavable linkers in ADCs for intracellular drug release |

Mandatory Visualization: Diagrams of Heterotrifunctional Linker Architectures and Reaction Schemes

The following diagrams, generated using the DOT language, illustrate the conceptual framework of heterotrifunctional linkers and their application in bioconjugation.

Experimental Protocols

The successful application of heterotrifunctional linkers requires meticulous attention to experimental detail. The following protocols provide a generalized framework for the synthesis of a heterotrifunctional linker and its subsequent use in the preparation of a dual-drug antibody-drug conjugate. These protocols are based on methodologies described in the literature and should be adapted and optimized for specific molecules and applications.[1][2]

Protocol 1: Synthesis of a Heterotrifunctional Linker with Maleimide, Alkyne, and Protected Amine Functionalities

This protocol describes the synthesis of a versatile heterotrifunctional linker.

Materials:

-

Starting material with two orthogonal protecting groups and a reactive handle

-

Maleic anhydride (B1165640)

-

Propargylamine

-

Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Reagents for amide coupling (e.g., HATU, DIPEA)

-

Reagents for deprotection (e.g., Trifluoroacetic acid (TFA))

-

Silica (B1680970) gel for column chromatography

-

Analytical instruments (NMR, Mass Spectrometry)

Methodology:

-

Introduction of the Maleimide Group:

-

Dissolve the starting material in a suitable solvent (e.g., DCM).

-

Add maleic anhydride and stir at room temperature for a specified time (e.g., 4 hours).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, purify the product by silica gel chromatography.

-

-

Introduction of the Alkyne Group:

-

Dissolve the maleimide-containing intermediate in DMF.

-

Add propargylamine, HATU, and DIPEA.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Purify the product by preparative HPLC.

-

-

Deprotection of the Third Functional Group:

-

Treat the purified product with a deprotection agent (e.g., TFA in DCM) to reveal the third reactive moiety (e.g., an amine).

-

Monitor the deprotection by LC-MS.

-

Remove the deprotection agent and solvent under reduced pressure.

-

-

Characterization:

-

Confirm the structure of the final heterotrifunctional linker using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[2]

-

Protocol 2: Preparation of a Dual-Drug Antibody-Drug Conjugate (ADC)

This protocol outlines the sequential conjugation of two different drugs to an antibody using a heterotrifunctional linker.[1][2]

Materials:

-

Monoclonal antibody (mAb) with an engineered cysteine residue

-

Heterotrifunctional linker (from Protocol 1)

-

Drug 1 with an azide modification

-

Drug 2 with a ketone modification

-

Reducing agent (e.g., TCEP)

-

Copper(I) catalyst for CuAAC (e.g., CuSO₄, sodium ascorbate)

-

Aminooxy-containing reagent for oxime ligation

-

Phosphate-buffered saline (PBS), pH 7.4

-

Buffer for oxime ligation (e.g., Sodium acetate (B1210297) buffer, pH 4.6)

-

Size-exclusion chromatography (SEC) columns

-

Analytical instruments (UV-Vis spectrophotometer, LC-MS)

Methodology:

-

Antibody Reduction and Linker Conjugation:

-

Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP in PBS to generate free thiol groups.

-

Incubate for a defined period (e.g., 2 hours at 37°C).

-

Remove excess TCEP using a desalting column.

-

Immediately react the reduced antibody with a molar excess of the heterotrifunctional linker at room temperature for 1-2 hours.

-

Purify the antibody-linker conjugate by SEC.

-

-

Conjugation of Drug 1 (Click Chemistry):

-

To the purified antibody-linker conjugate, add the azide-modified Drug 1.

-

Add the copper(I) catalyst solution.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the ADC-Drug 1 conjugate by SEC to remove excess drug and catalyst.

-

-

Conjugation of Drug 2 (Oxime Ligation):

-

Buffer exchange the ADC-Drug 1 conjugate into the oxime ligation buffer (pH 4.6).

-

Add the ketone-modified Drug 2.

-

Incubate the reaction at room temperature for 4-16 hours.

-

Purify the final dual-drug ADC by SEC.

-

-

Characterization of the Final ADC:

-

Determine the protein concentration using UV-Vis spectroscopy at 280 nm.

-

Calculate the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase LC-MS.

-

Assess the purity and aggregation of the final ADC by SEC.

-

Confirm the integrity of the conjugate by mass spectrometry.

-

Conclusion

Heterotrifunctional linkers represent a significant advancement in the field of bioconjugation, providing the necessary tools to construct complex, multifunctional biomolecules with a high degree of control and precision. Their ability to orthogonally conjugate three different entities has profound implications for the development of more effective and safer therapeutics, particularly in the realm of antibody-drug conjugates where dual-payload strategies are gaining traction. The continued development of novel heterotrifunctional linker architectures and their corresponding conjugation methodologies will undoubtedly fuel further innovation in targeted therapies, diagnostics, and materials science. This guide serves as a foundational resource for researchers and developers seeking to harness the power of these versatile molecular tools.

References

- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Rapid Bioconjugation: An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly emerged as a cornerstone of "click chemistry," offering an unparalleled combination of reaction speed, selectivity, and biocompatibility. Its ability to form covalent bonds in complex biological environments without the need for cytotoxic catalysts has propelled its application in fields ranging from biological imaging to targeted drug delivery and the development of advanced therapeutic modalities. This technical guide provides a comprehensive overview of the fundamental principles of iEDDA chemistry, detailed experimental protocols for its key applications, and a summary of kinetic data to aid in the rational design of iEDDA-based bioconjugation strategies.

Core Principles of iEDDA Click Chemistry

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile. This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The key to the iEDDA reaction's utility in biological systems is the use of specific reactant pairs that are abiotic and highly reactive with each other, yet inert to the vast array of functional groups present in biological milieus.

The most common dienes used in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines (Tz), which are highly electron-deficient. The dienophiles are typically strained alkenes, such as trans-cyclooctenes (TCO), norbornenes, or cyclopropenes. The strain in these molecules raises the energy of their highest occupied molecular orbital (HOMO), making them more reactive towards the low-lying lowest unoccupied molecular orbital (LUMO) of the tetrazine.[1]

The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas. This irreversible step drives the reaction to completion, forming a stable dihydropyridazine (B8628806) product.[2] The reaction is exceptionally fast, often proceeding on the order of seconds to minutes at micromolar concentrations in aqueous environments.[3][4]

Key Reactants in Biological iEDDA Chemistry

The versatility of iEDDA chemistry stems from the ability to functionalize both the tetrazine and the dienophile with various moieties, such as fluorescent dyes, affinity tags, or therapeutic agents, without significantly impacting their reactivity.

Tetrazines (Dienes):

-

Symmetrical Tetrazines: 3,6-disubstituted tetrazines are commonly used. The nature of the substituent can influence both the reactivity and stability of the tetrazine. Electron-withdrawing groups generally increase the reaction rate but can decrease the stability of the tetrazine in aqueous solutions.[5]

-

Unsymmetrical Tetrazines: Allow for the introduction of two different functionalities.

-

Common Derivatives: 3,6-di(2-pyridyl)-s-tetrazine and its derivatives are popular due to their excellent balance of reactivity and stability.[3]

Strained Alkenes (Dienophiles):

-

Trans-cyclooctenes (TCOs): The most widely used dienophiles due to their high reactivity. The axial isomer of TCO is generally more reactive than the equatorial isomer.

-

Norbornenes: Offer good reactivity and are synthetically accessible. The exo isomer is typically more reactive than the endo isomer.[6]

-

Cyclopropenes: Highly strained and therefore highly reactive, but can be less stable.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) are a critical parameter for designing iEDDA-based experiments, as they dictate the reaction speed at given reactant concentrations. The following table summarizes representative rate constants for various tetrazine-dienophile pairs.

| Tetrazine Derivative | Dienophile Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C[2] |

| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS, 37°C[2] |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water[2][3][4] |

| Methyl-substituted tetrazine | TCO-PEG₄ | 463 | PBS, 37°C[2] |

| Dipyridyl-tetrazine | Axial TCO-carbamate | 57.7 | Not specified[2] |

| Dimethyl-tetrazine | Axial TCO-carbamate | 0.54 | Not specified[2] |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | 5-norbornene-2-methanol (endo/exo mixture) | ~1-3 | Methanol |

| 1,2,4-vinyl-triazine (electron-withdrawing substituent) | Bicyclononyne (BCN) | Increased rate with more electron deficiency | Not specified[7] |

Experimental Protocols

This section provides generalized protocols for key applications of iEDDA click chemistry. Specific concentrations, incubation times, and purification methods should be optimized for each specific application.

Protocol 1: Labeling of Tetrazine-Functionalized Proteins with a TCO-Fluorophore

Objective: To fluorescently label a protein that has been pre-functionalized with a tetrazine moiety.

Materials:

-

Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-functionalized fluorescent dye (e.g., TCO-Cy5) dissolved in DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) or spin desalting column for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the TCO-fluorophore in DMSO (e.g., 10 mM).

-

Determine the concentration of the tetrazine-functionalized protein using a suitable method (e.g., BCA assay or UV-Vis spectroscopy).

-

-

iEDDA Ligation:

-

To the solution of the tetrazine-functionalized protein, add a 1.5 to 5-fold molar excess of the TCO-fluorophore stock solution. The final DMSO concentration should ideally be kept below 5% to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 30-60 minutes. For less reactive pairs or lower concentrations, the incubation time can be extended. Protect the reaction from light if using a photosensitive fluorophore.

-

-

Purification:

-

Remove the unreacted TCO-fluorophore and byproducts using a spin desalting column (for rapid buffer exchange) or SEC (for higher purity).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy (by measuring the absorbance of the protein and the fluorophore) and/or mass spectrometry.

-

Protocol 2: Cell Surface Labeling via iEDDA

Objective: To label the surface of live cells that have been metabolically engineered to express a TCO-modified glycan.

Materials:

-

Live cells expressing TCO on their surface

-

Tetrazine-functionalized probe (e.g., Tetrazine-Biotin or Tetrazine-Fluorophore)

-

Cell culture medium or PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

If necessary, detach the cells using a non-enzymatic method.

-

Wash the cells with fresh, serum-free medium or PBS.

-

-

iEDDA Labeling:

-

Resuspend the cells in fresh medium or PBS.

-

Add the tetrazine-functionalized probe to the cell suspension at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

-

Incubate the cells at 37°C for 15-30 minutes.

-

-

Washing:

-

Pellet the cells by centrifugation.

-

Remove the supernatant containing the unreacted probe.

-

Wash the cells 2-3 times with fresh medium or PBS to remove any non-specifically bound probe.

-

-

Analysis:

-

Analyze the labeled cells by flow cytometry to quantify the labeling efficiency or by fluorescence microscopy to visualize the localization of the probe on the cell surface.

-

Protocol 3: Pre-targeted In Vivo Imaging

Objective: To perform in vivo imaging by first administering a TCO-modified targeting agent (e.g., an antibody) followed by a radiolabeled tetrazine.

Materials:

-

Animal model with the target of interest

-

TCO-modified antibody

-

Radiolabeled tetrazine (e.g., ¹⁸F-Tetrazine or ⁶⁴Cu-DOTA-Tetrazine)

-

Sterile saline for injection

-

PET/SPECT imaging system

Procedure:

-

Antibody Administration:

-

Administer the TCO-modified antibody to the animal model via intravenous injection.

-

Allow sufficient time for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation (typically 24-72 hours).

-

-

Radiotracer Administration:

-

Administer the radiolabeled tetrazine via intravenous injection. The fast-clearing, small molecule tetrazine will react rapidly with the TCO-modified antibody at the target site.

-

-

Imaging:

-

At a predetermined time point after the administration of the radiolabeled tetrazine (e.g., 1-4 hours), perform imaging using a PET or SPECT scanner. This approach allows for a high target-to-background signal ratio due to the rapid clearance of the unbound radiotracer.

-

Visualizations of Core Concepts

iEDDA Reaction Mechanism

Caption: The two-step mechanism of the iEDDA reaction.

Experimental Workflow for Antibody-Drug Conjugation

Caption: Workflow for creating an Antibody-Drug Conjugate.

Signaling Pathway for Pre-targeted Cell Imaging

Caption: Logical flow of a pre-targeted cell imaging experiment.

References

- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of PEG Spacers in Antibody-Drug Conjugates: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Precision in Cancer Therapy

Antibody-Drug Conjugates (ADCs) represent a significant advancement in targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that connects the antibody to the drug.[] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently release the payload within the target cancer cell.[3] Among the various components of modern linkers, polyethylene (B3416737) glycol (PEG) spacers have emerged as a cornerstone technology for optimizing ADC performance.[4]

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that offers numerous advantages when incorporated into ADC linker design.[5][6] Its primary role is to modulate the physicochemical and pharmacokinetic properties of the ADC, ultimately enhancing its therapeutic index.[][7] This guide provides an in-depth examination of the multifaceted role of PEG spacers, supported by quantitative data, experimental methodologies, and logical frameworks to inform rational ADC design.

Core Structure of a PEGylated Antibody-Drug Conjugate

The fundamental architecture of an ADC is modular, consisting of the antibody, the linker, and the payload. The PEG spacer is an integral part of the linker system, situated between the antibody conjugation site and the cytotoxic drug.

Caption: General structure of an Antibody-Drug Conjugate with a PEGylated linker.

Physicochemical and Pharmacokinetic Impact of PEG Spacers

The incorporation of PEG spacers profoundly influences the behavior of an ADC in a biological system. The hydrophilic and flexible nature of the PEG chain imparts several beneficial properties.[8]

1. Enhanced Solubility and Stability: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, reduced stability, and rapid clearance from circulation.[7] PEG spacers act as a hydrophilic shield, counteracting the hydrophobicity of the payload.[5] This enhanced solubility prevents aggregation, allows for higher drug-to-antibody ratios (DARs), and improves the overall manufacturability and stability of the ADC.[9][10]

2. Improved Pharmacokinetics (PK): PEGylation is a well-established strategy for extending the circulation half-life of therapeutic proteins.[11][12] The PEG chain forms a hydration shell around the ADC, increasing its hydrodynamic radius.[5] This "stealth effect" reduces renal clearance and shields the ADC from uptake by the reticuloendothelial system, resulting in a longer plasma half-life and increased drug exposure at the tumor site (Area Under the Curve, AUC).[8][9] Studies have shown that increasing PEG chain length can dramatically improve PK profiles.[13]

3. Reduced Immunogenicity: By masking the payload and potentially immunogenic epitopes on the linker, PEG spacers can lower the risk of an immune response against the ADC.[5] This is crucial for maintaining therapeutic efficacy over multiple treatment cycles.

4. Modulation of Off-Target Toxicity: The steric hindrance provided by the PEG chain can help prevent non-specific binding and uptake of the ADC by healthy tissues, thereby reducing off-target toxicity.[14] This is particularly important for ADCs with highly potent payloads.

Quantitative Impact of PEG Spacer Length on ADC Properties

The length of the PEG spacer is a critical design parameter that must be optimized to balance competing factors. Longer PEG chains generally improve PK but may sometimes hinder in vitro potency or payload release kinetics.[4]

| PEG Spacer Length | Key Physicochemical & Pharmacokinetic Effects | Representative Findings |

| Short (e.g., PEG2 - PEG4) | - May retain higher in vitro potency.[4] - Can lead to faster clearance and shorter half-life.[4] | ADCs with short PEG spacers may be suitable for payloads that do not require prolonged exposure but can suffer from reduced in vivo efficacy due to rapid clearance.[4] |

| Intermediate (e.g., PEG8 - PEG12) | - Often provides a significant improvement in half-life and in vivo efficacy.[4] - Represents a balanced approach for many ADC designs.[4] | An ADC with a PEG8 spacer was found to enhance solubility for bioconjugation.[10] Another study showed a PEG12 spacer significantly reduced hepatic uptake and clearance, increasing efficacy and tolerability.[10] |

| Long (e.g., PEG24, 4kDa, 10kDa) | - Can lead to the most significant prolongation of plasma half-life.[4][13] - May cause a more substantial reduction in in vitro cytotoxicity.[13] | An ADC featuring a methyl-PEG24 moiety demonstrated maximum hydrophilicity, stability, and tumor suppression, along with a prolonged half-life.[7] A 10kDa PEG insertion resulted in an 11.2-fold half-life extension.[13] |

| Branched/Pendant PEG | - Enables higher DARs by effectively shielding multiple hydrophobic payloads.[8][9] - Can lead to slower clearance rates compared to linear PEG of equivalent mass.[15] | Amide-coupled ADCs with two pendant 12-unit PEG chains showed slower clearance rates than those with a linear 24-unit PEG.[15] |

Logical Framework: How PEG Spacers Enhance ADC Performance

The mechanism by which PEG spacers improve the therapeutic index of an ADC can be visualized as a series of cause-and-effect relationships. The inherent properties of PEG initiate a cascade of biophysical and pharmacokinetic changes that culminate in better efficacy and safety.

Caption: Logical relationships of how PEG properties improve ADC therapeutic index.

Key Experimental Protocols for Evaluating PEGylated ADCs

Rigorous preclinical evaluation is essential to characterize the impact of PEG spacers on ADC performance.[16] This involves a multi-step workflow from initial characterization to in vivo safety and efficacy studies.[1]

Experimental Workflow for ADC Evaluation

Caption: Standard experimental workflow for the evaluation of PEGylated ADCs.

Protocol 1: Physicochemical Characterization

Objective: To determine the quality attributes of the synthesized ADC, including drug-to-antibody ratio (DAR), aggregation, and purity.

-

Determination of Drug-to-Antibody Ratio (DAR):

-

Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for analyzing cysteine-conjugated ADCs. It separates ADC species based on the hydrophobicity conferred by the attached drug-linkers, allowing for the quantification of naked antibody and species with different DAR values (DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the weighted peak areas.[3][17]

-

Reversed-Phase Liquid Chromatography (RP-LC-MS): This technique, often coupled with mass spectrometry, is used to determine the average DAR by analyzing the light and heavy chains of the ADC after reduction. It provides precise mass information for different drug-loaded species.[3][18]

-

UV/Vis Spectroscopy: A simpler method that calculates the average DAR based on the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the payload) and their respective extinction coefficients.[17][]

-

-

Analysis of Aggregation and Purity:

-

Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on size. It is the primary method for quantifying high molecular weight species (aggregates) and fragments in an ADC preparation, ensuring the integrity of the conjugate.[20]

-

Protocol 2: In Vitro Evaluation

Objective: To assess the biological activity and stability of the ADC in a controlled cellular environment.

-

Plasma Stability Assay:

-

Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 72, 168 hours).

-

At each time point, analyze the samples using an appropriate method (e.g., ELISA, LC-MS) to quantify the amount of intact ADC and detect any premature release of the payload.[20]

-

This assay is critical for evaluating the stability of the linker, including the PEG spacer, in a physiological matrix.

-

-

Cell-Based Cytotoxicity Assay:

-

Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Incubate for a defined period (e.g., 72-120 hours).

-

Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

-

Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of the ADC.[21]

-

Protocol 3: In Vivo Evaluation

Objective: To determine the pharmacokinetic profile, safety, and anti-tumor efficacy of the ADC in an animal model.[1]

-

Pharmacokinetic (PK) Study:

-

Administer a single intravenous dose of the ADC to a cohort of rodents (e.g., mice or rats).[22]

-

Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, up to several weeks).

-

Process blood to obtain plasma.

-

Quantify the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated ligand-binding assay (LBA) such as ELISA.[23]

-

Use the concentration-time data to calculate key PK parameters like clearance, volume of distribution, and terminal half-life (t½).[1]

-

-

Tumor Xenograft Efficacy Study:

-

Implant human cancer cells (that express the target antigen) subcutaneously into immunocompromised mice.[24]

-

Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).

-

Administer treatment intravenously according to the dosing schedule.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

The primary endpoint is typically tumor growth inhibition or regression. Animal survival can be a secondary endpoint.[24]

-

-

Safety and Tolerability Assessment:

Conclusion

PEG spacers are not merely inert linkers but are functional components that are indispensable for engineering successful ADCs. By judiciously selecting the length, structure, and placement of PEG moieties, drug developers can fine-tune the physicochemical properties, optimize the pharmacokinetic profile, and ultimately widen the therapeutic window of these potent anti-cancer agents.[10][15] The systematic application of the characterization and evaluation protocols detailed in this guide is essential for the rational design and clinical translation of the next generation of highly effective and safe antibody-drug conjugates.

References

- 1. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. benchchem.com [benchchem.com]

- 5. labinsights.nl [labinsights.nl]

- 6. mdpi.com [mdpi.com]

- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adcreview.com [adcreview.com]

- 9. adcreview.com [adcreview.com]

- 10. books.rsc.org [books.rsc.org]

- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PEGylation - Wikipedia [en.wikipedia.org]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vectorlabs.com [vectorlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 18. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. blog.crownbio.com [blog.crownbio.com]

- 24. wuxibiology.com [wuxibiology.com]

- 25. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. adcreview.com [adcreview.com]

An In-Depth Technical Guide to the Mechanism of Action of Amino-PEG4-bis-PEG3-methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of Amino-PEG4-bis-PEG3-methyltetrazine, a heterotrifunctional linker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development.[1][2][3]

Core Mechanism: Inverse-Electron-Demand Diels-Alder Cycloaddition

The primary mechanism of action for this compound revolves around the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[1][4] This "click chemistry" reaction occurs between the electron-poor methyltetrazine moieties of the linker and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative, which acts as the electron-rich dienophile.[4][5]

This reaction is characterized by its exceptional speed, selectivity, and biocompatibility.[4][6] It proceeds rapidly under mild, aqueous conditions (typically pH 6-9 and room temperature) without the need for cytotoxic copper catalysts or other accessory reagents.[4][5] The high chemoselectivity ensures that the tetrazine and TCO groups react exclusively with each other, avoiding interference from other functional groups present in complex biological systems.[4][5] The reaction is irreversible and forms a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[5]

The structure of this compound features two methyltetrazine groups, allowing for the potential conjugation of two TCO-modified molecules. The terminal primary amine provides a third functional handle for conjugation to biomolecules, such as antibodies or other proteins, through standard amine-reactive chemistries (e.g., reaction with NHS esters).[4][7]

The integrated polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) are hydrophilic and serve to enhance the aqueous solubility of the linker and the resulting conjugate.[4] They also provide flexibility and reduce steric hindrance, which can improve the efficiency of the conjugation reaction.[8]

Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams outline the reaction mechanism and a typical experimental workflow.

References

- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. broadpharm.com [broadpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

- 8. Amino-PEG4-bis-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a powerful tool for the precise labeling and study of proteins in their native environments. This guide provides a comprehensive overview of the core principles, key reactions, and practical applications of this technology, with a focus on its utility for researchers, scientists, and professionals in drug development. Bioorthogonal reactions involve pairs of functional groups that react selectively and efficiently with one another under physiological conditions, without interfering with or being influenced by the complex biochemical processes within living systems.[1][2][3] This unique characteristic allows for the specific attachment of probes for imaging, tracking, and functional analysis of proteins in live cells and even whole organisms.[4][5]

Core Principles of Bioorthogonal Chemistry

The fundamental concept of bioorthogonal chemistry lies in the use of chemical reactions that are orthogonal to the native biochemistry of a living system.[1][3] This is achieved by employing mutually reactive functional groups that are abiotic and therefore do not participate in endogenous metabolic or signaling pathways. The successful implementation of a bioorthogonal labeling strategy typically involves two key steps:

-

Incorporation of a Bioorthogonal Handle: A non-native functional group, or "handle," is introduced into the protein of interest. This can be accomplished through various methods, including the use of non-canonical amino acids (ncAAs) integrated via genetic code expansion, metabolic labeling, or enzymatic modification.[1][6][7] The azide (B81097) group is a commonly used handle due to its small size and metabolic stability.[8]

-

Bioorthogonal Reaction: A probe molecule carrying the complementary reactive group is introduced. This probe can be a fluorophore, a drug molecule, or a purification tag. The probe then selectively reacts with the bioorthogonal handle on the target protein, forming a stable covalent bond.[9]

Key Bioorthogonal Reactions for Protein Labeling

Several bioorthogonal reactions have been developed and refined for protein labeling applications. The choice of reaction depends on factors such as the desired reaction kinetics, the cellular environment, and the nature of the probe to be attached. The three most prominent and widely used reactions are the Staudinger ligation, strain-promoted alkyne-azide cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (iEDDA) reaction.[10][11]

Staudinger Ligation

The Staudinger ligation was one of the first bioorthogonal reactions to be developed and involves the reaction of an azide with a triarylphosphine.[12][13] The classic Staudinger reaction reduces the azide to an amine. However, for bioorthogonal applications, the phosphine (B1218219) reagent is engineered with an electrophilic trap that intercepts the aza-ylide intermediate to form a stable amide bond.[13][14] While a foundational technique, the Staudinger ligation generally exhibits slower kinetics compared to more modern click chemistry reactions.[6][15]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly popular "click chemistry" reaction that occurs between a cyclooctyne (B158145) and an azide.[16][17][] The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[17][] The reaction kinetics can be tuned by modifying the structure of the cyclooctyne.[8]

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The inverse-electron-demand Diels-Alder (iEDDA) reaction is currently the fastest known bioorthogonal reaction, with second-order rate constants that can be several orders of magnitude higher than SPAAC.[19][20][21] This reaction occurs between an electron-deficient diene, typically a tetrazine, and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO).[19][20] The exceptional speed of the iEDDA reaction makes it particularly suitable for in vivo applications where low concentrations of reactants are often encountered.[4][20]

Quantitative Comparison of Bioorthogonal Reactions

The selection of an appropriate bioorthogonal reaction is often guided by its kinetic properties. The following table summarizes the second-order rate constants for the key reactions discussed.

| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |

| Staudinger Ligation | Azide, Phosphine | ~0.001 - 0.01[4][22] | High biocompatibility, well-established. | Slow kinetics, potential for phosphine oxidation.[15] |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide, Cyclooctyne | ~0.1 - 1.0 | Copper-free, good kinetics, widely used. | Slower than iEDDA. |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine, trans-Cyclooctene | ~1 - 10,000+[21][23] | Extremely fast kinetics, ideal for in vivo studies. | Tetrazine and TCO can have stability issues.[5] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. Below are generalized protocols for the three key reactions.

General Protocol for Site-Specific Protein Labeling using Genetic Code Expansion

This protocol outlines the general steps for incorporating a non-canonical amino acid (ncAA) with a bioorthogonal handle into a protein of interest (POI) in mammalian cells, followed by labeling with a fluorescent probe.

Materials:

-

Mammalian cell line of choice

-

Expression plasmid for the POI with an in-frame amber stop codon (TAG) at the desired labeling site

-

Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the ncAA

-

Non-canonical amino acid (e.g., an azide- or alkyne-containing amino acid)

-

Cell culture medium and supplements

-

Transfection reagent

-

Fluorescent probe with the complementary bioorthogonal reactive group (e.g., cyclooctyne-dye for an azide-handle)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture and Transfection:

-

Plate mammalian cells on coverslips in a multi-well plate and grow to the desired confluency.

-

Co-transfect the cells with the POI expression plasmid and the orthogonal synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

ncAA Incorporation:

-

Following transfection, supplement the cell culture medium with the ncAA at an optimized concentration (typically in the range of 0.1-1 mM).

-

Incubate the cells for 24-48 hours to allow for expression of the POI and incorporation of the ncAA.

-

-

Bioorthogonal Labeling:

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the fluorescent probe in cell culture medium at a final concentration typically ranging from 1-20 µM. The optimal concentration and incubation time should be determined empirically.

-

Incubate for 30 minutes to 2 hours at 37°C.

-

-

Cell Fixation and Imaging:

-

Wash the cells three times with warm PBS to remove excess probe.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium with DAPI.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Protocol for Staudinger Ligation

Materials:

-

Protein with an incorporated azide handle

-

Phosphine-probe conjugate (e.g., phosphine-biotin)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-containing protein in the reaction buffer to a final concentration of 10-100 µM.

-

Add the phosphine-probe conjugate to the protein solution at a 1.5 to 10-fold molar excess.

-

Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.

-

Monitor the reaction progress using techniques such as mass spectrometry or SDS-PAGE (if the probe causes a significant mass shift).

-

Purify the labeled protein using size-exclusion chromatography or affinity chromatography to remove excess reagent.

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Materials:

-

Protein with an incorporated azide handle

-

Cyclooctyne-probe conjugate (e.g., DBCO-fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-containing protein in the reaction buffer to a final concentration of 10-100 µM.

-

Add the cyclooctyne-probe conjugate to the protein solution at a 1.5 to 5-fold molar excess.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

-

Monitor the reaction progress by mass spectrometry or fluorescence imaging (if using a fluorescent probe).

-

Purify the labeled protein to remove unreacted probe.

Protocol for Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

Materials:

-

Protein with an incorporated trans-cyclooctene (TCO) handle

-

Tetrazine-probe conjugate (e.g., tetrazine-fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the TCO-containing protein in the reaction buffer to a final concentration of 1-10 µM.

-

Add the tetrazine-probe conjugate to the protein solution at a 1.1 to 2-fold molar excess.

-

The reaction is typically very fast and can be complete within minutes at room temperature.

-

Monitor the reaction progress. Due to the rapid kinetics, monitoring may be performed in real-time if the probe has a detectable signal.

-

Purification may not be necessary for all applications due to the high efficiency and low required excess of the probe. If needed, standard protein purification methods can be used.

Visualizing Bioorthogonal Chemistry Workflows and Mechanisms

Diagrams are essential for understanding the complex workflows and chemical transformations in bioorthogonal chemistry.

Applications in Drug Development and Research

The ability to selectively modify proteins in their native context has profound implications for drug development and biomedical research.

-

Target Identification and Validation: Bioorthogonal chemistry can be used to label and identify the protein targets of a drug candidate. For example, a small molecule inhibitor can be functionalized with a bioorthogonal handle, allowing for its covalent attachment to its target protein in a cellular lysate or even in live cells. Subsequent proteomic analysis can then identify the labeled protein.

-

Antibody-Drug Conjugates (ADCs): Bioorthogonal reactions provide a precise method for conjugating cytotoxic drugs to antibodies, creating highly specific ADCs. This site-specific conjugation ensures a uniform drug-to-antibody ratio, leading to improved therapeutic efficacy and reduced toxicity.

-

In Vivo Imaging: The fast kinetics and high specificity of reactions like iEDDA have enabled real-time imaging of biological processes in living animals.[4][5] This is invaluable for studying disease progression, drug distribution, and target engagement in a whole-organism context.

-

Understanding Protein Function: By attaching probes that can be used to track protein localization, interactions, and post-translational modifications, bioorthogonal chemistry provides a powerful means to elucidate the complex roles of proteins in cellular signaling and disease.

Conclusion

Bioorthogonal chemistry has revolutionized our ability to study and manipulate proteins in living systems. The continuous development of new reactions with faster kinetics and improved biocompatibility is expanding the toolkit available to researchers. For those in drug development and biomedical research, these tools offer unprecedented opportunities to investigate disease mechanisms, identify new therapeutic targets, and design more effective and specific drugs. As the field continues to evolve, the applications of bioorthogonal chemistry are poised to make even greater contributions to our understanding of biology and the practice of medicine.

References

- 1. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Staudingerライゲーション反応 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 16. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]

- 17. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 20. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 21. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bio‐orthogonal Fluorescent Labelling of Biopolymers through Inverse‐Electron‐Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Amino-PEG4-bis-PEG3-methyltetrazine: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterotrifunctional linker, Amino-PEG4-bis-PEG3-methyltetrazine, focusing on its molecular characteristics and its pivotal role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

| Property | Value |

| Molecular Weight | 1255.42 g/mol [1][2] |

| Chemical Formula | C₅₈H₉₀N₁₄O₁₇[1][3] |

Role in Bioconjugation: A Heterotrifunctional Linker

This compound is a specialized chemical tool designed for covalently linking different molecular entities. It is classified as a heterotrifunctional linker, meaning it possesses three distinct reactive groups: a primary amine and two methyltetrazine moieties.[1][4] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the linker and the resulting conjugate in aqueous environments.[1]

The primary amine allows for straightforward conjugation to molecules containing activated carboxyl groups (e.g., NHS esters). The two methyltetrazine groups are key for "click chemistry," specifically the inverse electron demand Diels-Alder (iEDDA) reaction.[1][2][3] This reaction is known for its extremely fast kinetics and high specificity, enabling the efficient and stable ligation of the linker to molecules functionalized with a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[1] This bioorthogonal reaction is highly chemoselective, meaning it does not interfere with other functional groups typically found in biological systems.[1]

This unique combination of reactive groups makes the linker a valuable component in the construction of complex biomolecules, most notably in the field of ADCs.[2][3]

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a representative workflow for the synthesis of an Antibody-Drug Conjugate using this compound as a central linker to attach two drug molecules to a single antibody.

Caption: Workflow for ADC synthesis using a heterotrifunctional linker.

Detailed Experimental Protocol: A General Guideline

The following provides a generalized protocol for the synthesis of an ADC as depicted in the workflow. Specific concentrations, reaction times, and purification methods will need to be optimized for the specific antibody and drug molecules.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).

-

This compound linker.

-

TCO-modified cytotoxic drug.

-

N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation (if starting from the linker's amine). Alternatively, an amine-reactive antibody can be used.

-

Reaction buffers (e.g., PBS, pH 7.4).

-

Quenching reagents (e.g., Tris or hydroxylamine).

-

Purification system (e.g., size-exclusion chromatography).

Methodology:

-

Antibody-Linker Conjugation:

-

If the antibody has available carboxyl groups, activate them using EDC and NHS chemistry.

-

Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO) and add it to the activated antibody solution.

-

Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.

-

Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris).

-

Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and quenching reagents.

-

-

Drug-Linker Conjugation (Click Chemistry):

-

Dissolve the TCO-modified drug in a suitable solvent.

-

Add the TCO-drug to the purified antibody-linker conjugate. The methyltetrazine moieties on the linker will specifically react with the TCO groups on the drug.

-

This iEDDA reaction is typically very fast and can be performed at room temperature in aqueous buffers.

-

Allow the reaction to proceed for 1-2 hours.

-

-

Purification of the Final ADC:

-

Purify the final ADC product to remove any unreacted drug and other small molecules. Size-exclusion chromatography is a commonly used method.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

-

This technical guide provides foundational information on this compound. Researchers should consult specific product data sheets and relevant literature for detailed protocols and optimization strategies for their particular application.

References

The Architecture of a Magic Bullet: A Technical Guide to Antibody-Drug Conjugate Construction

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1][2] This powerful combination allows for the selective delivery of toxic payloads directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2] The successful construction of an ADC is a sophisticated endeavor, requiring the careful selection and integration of three core components: a monoclonal antibody, a chemical linker, and a cytotoxic payload.[3][4] This in-depth technical guide provides a comprehensive overview of the fundamental principles, key methodologies, and critical quality control measures involved in the construction of these promising biopharmaceuticals.

Core Components of an Antibody-Drug Conjugate

The efficacy and safety of an ADC are intrinsically linked to the properties of its constituent parts. Each component must be meticulously chosen and optimized to ensure the final conjugate exhibits the desired stability, specificity, and potency.[5]

The Monoclonal Antibody: The Targeting Vehicle

The monoclonal antibody serves as the targeting backbone of the ADC, responsible for recognizing and binding to specific tumor-associated antigens overexpressed on the surface of cancer cells.[1][2]

Selection Criteria for the Monoclonal Antibody:

| Criteria | Description | Rationale |

| Target Antigen Specificity | High binding affinity and specificity to a tumor-associated antigen with minimal expression on healthy tissues. | Reduces off-target toxicity and ensures selective delivery of the payload to cancer cells.[6] |

| Internalization Efficiency | The antibody, upon binding to its target antigen, should be rapidly and efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis.[2][7] | Internalization is crucial for delivering the payload to its intracellular site of action.[7] |

| Immunogenicity | Low immunogenicity to prevent the development of anti-drug antibodies (ADAs) which can lead to rapid clearance and reduced efficacy. | Humanized or fully human antibodies are generally preferred to minimize immune responses. |

| Pharmacokinetics | Favorable pharmacokinetic properties, including a long half-life in circulation. | Allows for sustained exposure of the tumor to the ADC, maximizing the opportunity for target engagement and internalization.[8] |

| Fc Receptor Binding | The Fc region of the antibody can be engineered to modulate interactions with immune effector cells, potentially contributing to the ADC's overall anti-tumor activity through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC).[][10] | This can provide an additional mechanism of action beyond the cytotoxic payload.[] |

The Linker: The Crucial Bridge

The linker is a critical component that connects the cytotoxic payload to the antibody.[1] Its design is a delicate balance between maintaining stability in systemic circulation and enabling efficient payload release at the target site.[1][11] Linker technology has evolved significantly, moving from early, less stable designs to more sophisticated systems that offer greater control over the ADC's properties.[11]

Types of Linkers:

There are two primary categories of linkers used in ADC construction: cleavable and non-cleavable linkers.[12]

| Linker Type | Mechanism of Payload Release | Examples | Advantages | Disadvantages |

| Cleavable | Designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell.[1][13] | Acid-labile (e.g., Hydrazones): Cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1] Protease-sensitive (e.g., Valine-Citrulline): Cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[14] Glutathione-sensitive (e.g., Disulfides): Cleaved in the reducing intracellular environment. | Enables the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[] Facilitates release of an unmodified payload. | Can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[11] |

| Non-cleavable | The payload is released only after the complete lysosomal degradation of the antibody component.[12] | Thioether linkers | Offers greater stability in circulation, reducing the risk of premature payload release and associated off-target toxicity.[8][12] | The released payload is typically an amino acid-linker-drug complex, which may have altered cell permeability and activity. The bystander effect is generally limited.[] |

The choice between a cleavable and non-cleavable linker depends on the specific characteristics of the target, the payload, and the desired mechanism of action.[8]

The Cytotoxic Payload: The "Warhead"

The payload, or "warhead," is the pharmacologically active component of the ADC responsible for inducing cancer cell death.[12] These are highly potent cytotoxic agents that are often too toxic to be administered systemically as standalone drugs.[1]

Classes of Cytotoxic Payloads:

| Payload Class | Mechanism of Action | Examples |

| Microtubule Inhibitors | Disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][16] | Auristatins (e.g., MMAE, MMAF), Maytansinoids (e.g., DM1, DM4)[16] |

| DNA-Damaging Agents | Interact with DNA through alkylation, intercalation, or strand cleavage, leading to inhibition of DNA replication and transcription, and ultimately cell death.[12][16] | Calicheamicins, Duocarmycins, Pyrrolobenzodiazepines (PBDs)[16] |

| Topoisomerase I Inhibitors | Inhibit the enzyme topoisomerase I, which is essential for DNA replication and repair, leading to DNA strand breaks and apoptosis. | Exatecan derivatives (e.g., DXd) |

The selection of a payload is a critical decision in ADC design, with considerations including its potency, mechanism of action, and physicochemical properties.[17]

The Construction Process: From Components to Conjugate

The manufacturing of an ADC is a multi-step process that involves the separate production of the monoclonal antibody and the drug-linker intermediate, followed by their conjugation and subsequent purification.[18][19]